

An In-depth Technical Guide to Quadrosilan: A Nonsteroidal Estrogen with Antigonadotropic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quadrosilan*

Cat. No.: *B15554064*

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Introduction

Quadrosilan, known by the IUPAC name 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s.^[1] This organosilicon compound, also referred to as Cisobitan and 2,6-cis-diphenylhexamethylcyclotetrasiloxane, has been investigated primarily for its antigonadotropic effects in the context of prostate cancer treatment.^{[1][2][3]} Its estrogenic activity, comparable to that of estradiol, underpins its mechanism of action but also contributes to its side-effect profile.^[1] This guide provides a comprehensive overview of the available technical data on **Quadrosilan**, including its biological effects, clinical findings, and the putative signaling pathways it modulates.

Core Data Summary

The following tables summarize the key chemical identifiers and the quantitative biological effects of **Quadrosilan** based on available research.

Table 1: Chemical Identifiers for Quadrosilan

Identifier	Value
IUPAC Name	2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Other Names	Quadrosilan, Cisobitan, KABI-1774, 2,6-cisdiphenylhexamethylcyclotetrasiloxane
CAS Number	4657-20-9
Molecular Formula	C ₁₈ H ₂₈ O ₄ Si ₄
Molar Mass	420.758 g·mol ⁻¹

Table 2: Summary of Antigonadotropic Effects in Male Rats

Data from a study on the oral administration of 2,6-cis-diphenylhexamethylcyclotetrasiloxane. [\[2\]](#)

Time Point	Dose	Serum Luteinizing Hormone (LH) Level	Serum Follicle-Stimulating Hormone (FSH) Level
5 hours (single dose)	1 mg/kg/day	Declined to 50% of control	Slower decline than LH
1 week	1 mg/kg/day	Decreased to 15-20% of control	Decreased to 15-20% of control

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from the available literature on **Quadrosilan**.

In Vivo Antigonadotropic Activity Assessment in Male Rats

This protocol is based on the study investigating the antigonadotropic activity of 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[2]

Objective: To determine the effect of orally administered **Quadrosilan** on serum gonadotropin levels in male rats.

Materials:

- Male rats
- **Quadrosilan** (2,6-cis-diphenylhexamethylcyclotetrasiloxane)
- Vehicle for oral administration (e.g., corn oil)
- Estradiol benzoate (for comparison)
- Luteinizing Hormone-Releasing Hormone (LHRH)
- Materials for blood collection and serum separation
- Radioimmunoassay (RIA) kits for LH and FSH

Procedure:

- Animal Dosing:
 - Administer **Quadrosilan** orally to male rats at a specified dose (e.g., 1 mg/kg/day).
 - A control group should receive the vehicle only.
 - For comparative analysis, another group can be administered estradiol benzoate subcutaneously.
- Blood Sampling:
 - Collect blood samples at various time points post-administration (e.g., 5 hours after a single dose and after one week of daily treatment).
- Serum Separation:

- Process the collected blood to separate the serum.
- Hormone Level Analysis:
 - Measure the concentrations of serum LH and FSH using a radioimmunoassay.
- LHRH Challenge Test:
 - To assess the direct effect on the pituitary, administer an LHRH challenge to a subset of animals at a specified time after a single dose of **Quadrosilan** (e.g., 8 hours).
 - Measure the subsequent LH response to determine the extent of pituitary blockade.

Clinical Evaluation in Prostate Cancer Patients

This protocol is a generalized representation based on clinical trials of Cisobitan (**Quadrosilan**) in patients with prostate cancer.^{[1][3][4]}

Objective: To evaluate the efficacy and side effects of **Quadrosilan** in patients with advanced prostate cancer.

Patient Population:

- Patients with histologically confirmed Stage III or IV prostate carcinoma.^[3]

Treatment Regimen:

- Administer **Quadrosilan** orally at a dose of 4-5 mg/kg of body weight per day.^[1]

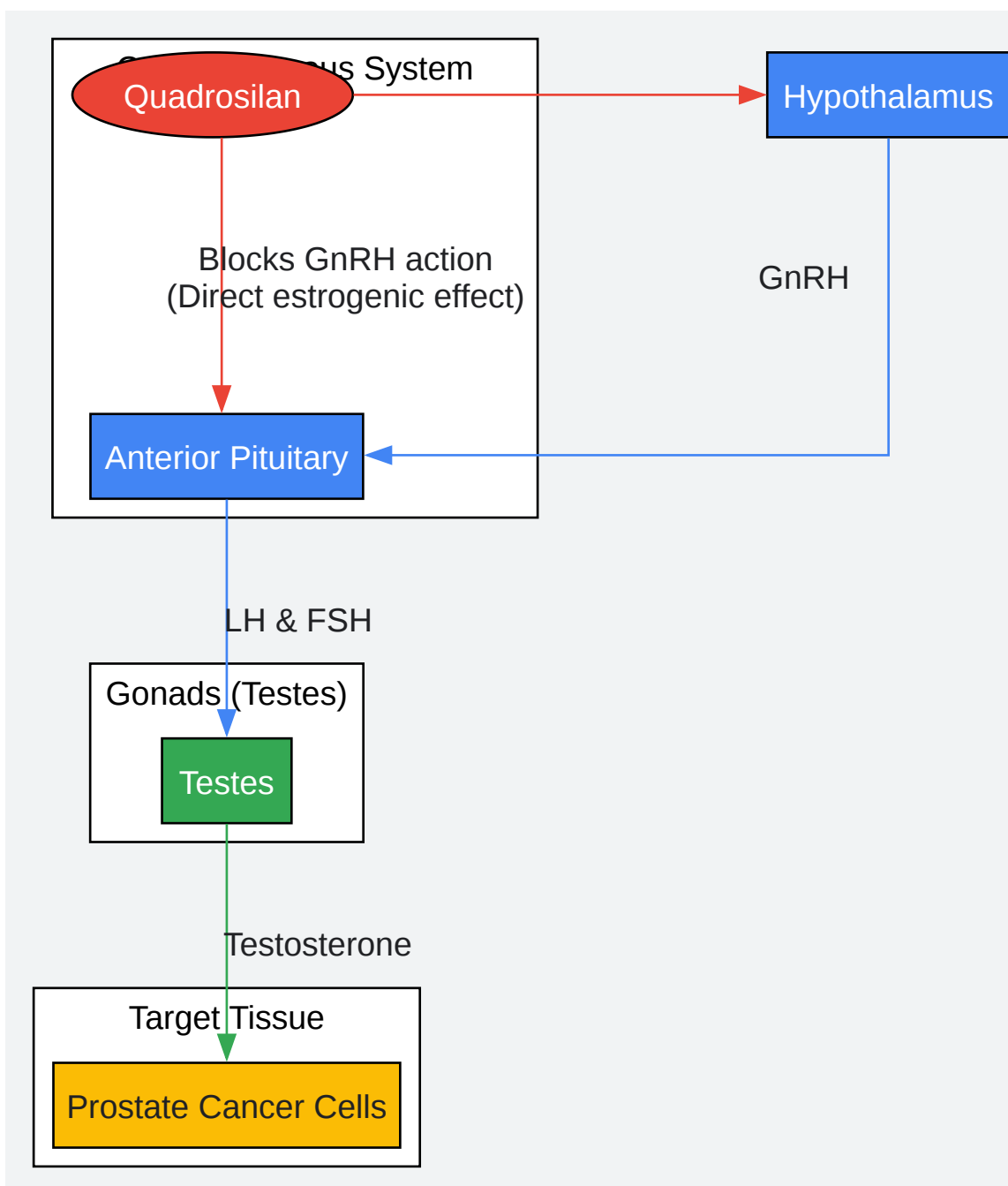
Efficacy and Safety Monitoring:

- Subjective Response: Regularly assess the patient's general condition and any subjective improvements or deteriorations.
- Objective Response:
 - Monitor tumor response through imaging techniques such as scintigraphy to observe changes in metastases.

- Perform cytological examinations of the prostate.
- Laboratory Parameters:
 - Monitor common laboratory data, including markers of prostate cancer progression.
 - Assess for hormonal changes indicative of antiandrogenic and estrogenic effects.
- Side Effects:
 - Record and manage any adverse effects, with a particular focus on estrogenic side effects such as feminization, gynecomastia, and cardiovascular complications.[\[3\]](#)

Signaling Pathways and Mechanism of Action

Quadrosilan exerts its biological effects primarily through its estrogenic and resulting antigonadotropic activities. The proposed mechanism involves a direct action at the level of the hypothalamus and the anterior pituitary gland.[\[2\]](#)



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Caption: Proposed signaling pathway for the antigonadotropic action of **Quadrosilan**.

Conclusion

Quadrosilan is a nonsteroidal estrogen with significant antigonadotropic properties. Its mechanism of action, involving the suppression of LH and FSH secretion through effects on the hypothalamus and pituitary, has made it a subject of investigation for hormone-dependent

conditions like prostate cancer. While it demonstrates efficacy as an antiandrogen, its inherent estrogenic activity leads to a side-effect profile that includes feminization and cardiovascular risks.[3] Further research to delineate its precise molecular interactions and to potentially modify its structure to separate the antigonadotropic from the estrogenic effects could be a valuable avenue for future drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Quadrosilan: A Nonsteroidal Estrogen with Antigonadotropic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554064#iupac-name-for-quadrosilan]

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